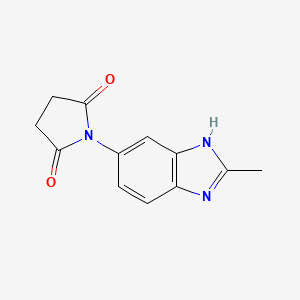

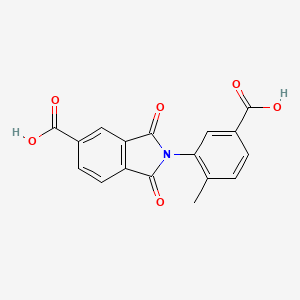

![molecular formula C19H19ClN2O2 B5733340 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent. It is a selective inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. MLN4924 has been shown to have anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials.

Wirkmechanismus

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide exerts its anti-tumor effects by inhibiting the NAE enzyme, which is responsible for activating the NEDD8 protein. NEDD8 conjugation is an important step in the ubiquitin-proteasome pathway, which is responsible for the degradation of intracellular proteins. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide-mediated inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to the activation of the cullin-RING ligases (CRLs). CRLs are involved in the degradation of a wide range of regulatory proteins, including those involved in cell cycle progression and apoptosis. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide-induced activation of CRLs ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects:

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important feature of cancer therapy, as tumors require a blood supply in order to grow and metastasize. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has also been shown to induce DNA damage and activate the DNA damage response pathway, which is important for maintaining genomic stability. Finally, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to modulate the immune response, suggesting that it may have potential as an immunotherapy agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide as a research tool is its specificity for the NAE enzyme. This allows for the selective inhibition of the ubiquitin-proteasome pathway, without affecting other cellular processes. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to have low toxicity in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide is its relatively short half-life, which may limit its efficacy in vivo. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide may have off-target effects on other enzymes involved in the ubiquitin-proteasome pathway, which could complicate data interpretation.

Zukünftige Richtungen

There are a number of potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide. One area of interest is the development of combination therapies that incorporate N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide with other anti-cancer agents. This approach may enhance the efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide and reduce the likelihood of drug resistance. Another area of interest is the identification of biomarkers that can predict response to N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide treatment. This could help to identify patients who are most likely to benefit from N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide therapy. Finally, there is interest in the development of second-generation NAE inhibitors that may have improved pharmacokinetic properties and greater selectivity.

Synthesemethoden

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide involves a multi-step process, starting with the reaction of 3-chloro-4-(4-morpholinyl)aniline with ethyl acrylate to form the corresponding ester. This ester is then hydrolyzed to yield the carboxylic acid, which is subsequently converted to the amide using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has also been shown to enhance the activity of other anti-cancer agents, such as cisplatin and doxorubicin. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has demonstrated anti-tumor activity in animal models of cancer, including breast, lung, and pancreatic cancer.

Eigenschaften

IUPAC Name |

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c20-17-14-16(7-8-18(17)22-10-12-24-13-11-22)21-19(23)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,21,23)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYATIJQZQNXPN-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

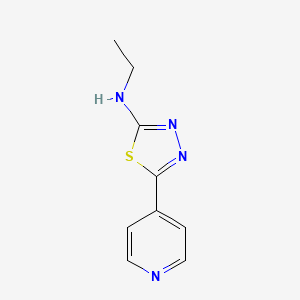

![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)

![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)

![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)

![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)

![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)

![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)